(Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
Beschreibung
BenchChem offers high-quality (Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-2-8-23-18(25)14(27-19(23)26)12-13-16(21-9-5-6-10-21)20-15-7-3-4-11-22(15)17(13)24/h3-4,7,11-12H,2,5-6,8-10H2,1H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYPZDPHGVVQCM-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCCC4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCCC4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the Protein Arginine Methyltransferase 3 (PRMT3) . PRMT3 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues of various proteins. It plays a crucial role in the maturation of ribosomes and may also have a role in lipogenesis.
Mode of Action
The compound acts as an allosteric inhibitor of PRMT3. Allosteric inhibitors work by binding to a site other than the active site of the enzyme, leading to a change in the enzyme’s conformation and a decrease in its activity. The compound’s interaction with PRMT3 results in the inhibition of the enzyme’s methyltransferase activity.
Biochemical Pathways
The inhibition of PRMT3 affects the methylation pathway of arginine residues in proteins. This can have downstream effects on various biological processes, including protein synthesis, as PRMT3 is essential for ribosome maturation. The exact biochemical pathways affected by this compound would require further investigation.
Result of Action
The inhibition of PRMT3 by this compound could potentially lead to a decrease in the methylation of arginine residues in proteins, affecting protein synthesis and possibly lipogenesis. The exact molecular and cellular effects would depend on the specific proteins affected and could vary depending on the cell type and physiological conditions.
Biologische Aktivität
The compound (Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one represents a novel thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinone derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Thiazolidinone ring : Known for its role in various biological activities.
- Pyrido[1,2-a]pyrimidine moiety : Implicated in anticancer properties.
- Pyrrolidine group : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
Table 1: Anticancer Activity of (Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.6 | Induction of apoptosis via caspase activation |
| MCF7 | 12.3 | Inhibition of DNA synthesis |
The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against lung and breast cancer cells. The mechanism involves the induction of apoptosis through caspase activation pathways, which is critical for cancer cell death.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored, particularly against multidrug-resistant strains of bacteria. In vitro studies indicate that it exhibits significant antibacterial activity.
Table 2: Antimicrobial Efficacy of the Compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The biological activity of (Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.
- DNA Interaction : It potentially interacts with DNA, disrupting replication and transcription processes.
- Cell Signaling Modulation : The compound may modulate signaling pathways that regulate cell survival and apoptosis.
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives similar to the compound :
- Study on Lung Cancer Cells : A study demonstrated that a related thiazolidinone derivative significantly reduced tumor growth in A549 xenograft models.
- Antibacterial Screening : Another study reported that thiazolidinones showed promise against resistant strains of Staphylococcus aureus, highlighting their potential as novel antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
